molecular formula C13H14ClN3O B14547437 N-(3-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 61747-87-3

N-(3-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B14547437
CAS No.: 61747-87-3
M. Wt: 263.72 g/mol
InChI Key: HHABCFJTSFQJCY-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, which is further substituted with three methyl groups and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3-chlorophenylhydrazine with 1,3,5-trimethylpyrazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Properties

CAS No.

61747-87-3

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

N-(3-chlorophenyl)-1,3,5-trimethylpyrazole-4-carboxamide

InChI

InChI=1S/C13H14ClN3O/c1-8-12(9(2)17(3)16-8)13(18)15-11-6-4-5-10(14)7-11/h4-7H,1-3H3,(H,15,18)

InChI Key

HHABCFJTSFQJCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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